N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of fluorine atoms on both the benzothiazole and phenyl rings, as well as a pyridinylmethyl group attached to the acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 4-fluoro-1,3-benzothiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base, followed by cyclization.
Synthesis of 4-fluorophenylacetic acid: This involves the halogenation of phenylacetic acid to introduce the fluorine atom.
Coupling Reaction: The 4-fluoro-1,3-benzothiazole is then coupled with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.
Introduction of Pyridinylmethyl Group: The intermediate is then reacted with 2-(chloromethyl)pyridine in the presence of a base to introduce the pyridinylmethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzothiazole and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzothiazole or phenyl derivatives.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the benzothiazole moiety play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The pyridinylmethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]acetamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-bromophenyl)-N-[(pyridin-2-yl)methyl]acetamide
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-15-9-7-14(8-10-15)12-19(27)26(13-16-4-1-2-11-24-16)21-25-20-17(23)5-3-6-18(20)28-21/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLYMXYMXLCLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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